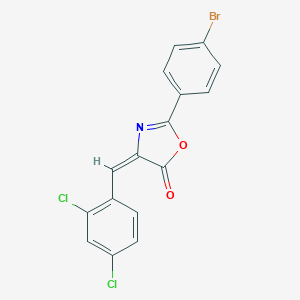![molecular formula C16H24NO5PS2 B273957 Ethyl 2-[(diethoxyphosphorothioyl)sulfanyl]-3-(4-hydroxyanilino)-2-butenoate](/img/structure/B273957.png)
Ethyl 2-[(diethoxyphosphorothioyl)sulfanyl]-3-(4-hydroxyanilino)-2-butenoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[(diethoxyphosphorothioyl)sulfanyl]-3-(4-hydroxyanilino)-2-butenoate, also known as ETPS, is a chemical compound that has been widely used in scientific research for its unique properties. ETPS is a thiol-reactive compound that can selectively modify cysteine residues in proteins, which makes it an indispensable tool for studying protein function and regulation.
作用機序
Ethyl 2-[(diethoxyphosphorothioyl)sulfanyl]-3-(4-hydroxyanilino)-2-butenoate reacts with cysteine residues in proteins via a thiol-disulfide exchange reaction, which results in the formation of a covalent bond between the Ethyl 2-[(diethoxyphosphorothioyl)sulfanyl]-3-(4-hydroxyanilino)-2-butenoate molecule and the cysteine residue. This reaction is highly selective for cysteine residues, which makes it a valuable tool for studying proteins that contain this amino acid.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Ethyl 2-[(diethoxyphosphorothioyl)sulfanyl]-3-(4-hydroxyanilino)-2-butenoate are largely dependent on the specific proteins that it interacts with. However, in general, Ethyl 2-[(diethoxyphosphorothioyl)sulfanyl]-3-(4-hydroxyanilino)-2-butenoate can modify the function and regulation of proteins that contain cysteine residues, which can have downstream effects on cellular processes and signaling pathways.
実験室実験の利点と制限
One major advantage of Ethyl 2-[(diethoxyphosphorothioyl)sulfanyl]-3-(4-hydroxyanilino)-2-butenoate is its ability to selectively label and modify cysteine residues in proteins, which can provide valuable information about protein function and regulation. Additionally, Ethyl 2-[(diethoxyphosphorothioyl)sulfanyl]-3-(4-hydroxyanilino)-2-butenoate is relatively easy to synthesize and can be used in a variety of experimental systems.
One limitation of Ethyl 2-[(diethoxyphosphorothioyl)sulfanyl]-3-(4-hydroxyanilino)-2-butenoate is its potential for off-target effects, as it can react with other thiol-containing molecules in cells and tissues. Additionally, Ethyl 2-[(diethoxyphosphorothioyl)sulfanyl]-3-(4-hydroxyanilino)-2-butenoate can be toxic at high concentrations, which can limit its use in certain experimental systems.
将来の方向性
There are several future directions for research involving Ethyl 2-[(diethoxyphosphorothioyl)sulfanyl]-3-(4-hydroxyanilino)-2-butenoate. One potential area of investigation is the development of new Ethyl 2-[(diethoxyphosphorothioyl)sulfanyl]-3-(4-hydroxyanilino)-2-butenoate derivatives that have improved selectivity and potency for cysteine-containing proteins. Additionally, Ethyl 2-[(diethoxyphosphorothioyl)sulfanyl]-3-(4-hydroxyanilino)-2-butenoate could be used in combination with other labeling and imaging techniques to provide a more comprehensive understanding of protein function and regulation. Finally, Ethyl 2-[(diethoxyphosphorothioyl)sulfanyl]-3-(4-hydroxyanilino)-2-butenoate could be used as a starting point for developing new drugs that target cysteine-containing proteins, which could have important implications for the treatment of diseases such as cancer and neurodegenerative disorders.
合成法
Ethyl 2-[(diethoxyphosphorothioyl)sulfanyl]-3-(4-hydroxyanilino)-2-butenoate can be synthesized by reacting ethyl vinyl ether with diethoxyphosphorothioyl chloride in the presence of a base, followed by reaction with 4-hydroxyaniline. The final product is a yellow solid that is soluble in organic solvents.
科学的研究の応用
Ethyl 2-[(diethoxyphosphorothioyl)sulfanyl]-3-(4-hydroxyanilino)-2-butenoate has been used in a variety of scientific research applications, including protein labeling, enzyme inhibition, and drug discovery. Specifically, Ethyl 2-[(diethoxyphosphorothioyl)sulfanyl]-3-(4-hydroxyanilino)-2-butenoate can react with cysteine residues in proteins to create a covalent bond, which can be used to label and track proteins in cells and tissues. Additionally, Ethyl 2-[(diethoxyphosphorothioyl)sulfanyl]-3-(4-hydroxyanilino)-2-butenoate can be used to inhibit enzymes that contain cysteine residues, which can help to elucidate their function and regulation. Finally, Ethyl 2-[(diethoxyphosphorothioyl)sulfanyl]-3-(4-hydroxyanilino)-2-butenoate has been used as a starting point for developing new drugs that target cysteine-containing proteins.
特性
製品名 |
Ethyl 2-[(diethoxyphosphorothioyl)sulfanyl]-3-(4-hydroxyanilino)-2-butenoate |
|---|---|
分子式 |
C16H24NO5PS2 |
分子量 |
405.5 g/mol |
IUPAC名 |
ethyl (E)-2-diethoxyphosphinothioylsulfanyl-3-(4-hydroxyanilino)but-2-enoate |
InChI |
InChI=1S/C16H24NO5PS2/c1-5-20-16(19)15(25-23(24,21-6-2)22-7-3)12(4)17-13-8-10-14(18)11-9-13/h8-11,17-18H,5-7H2,1-4H3/b15-12+ |
InChIキー |
NPQAYDLBAMXTEQ-NTCAYCPXSA-N |
異性体SMILES |
CCOC(=O)/C(=C(/C)\NC1=CC=C(C=C1)O)/SP(=S)(OCC)OCC |
SMILES |
CCOC(=O)C(=C(C)NC1=CC=C(C=C1)O)SP(=S)(OCC)OCC |
正規SMILES |
CCOC(=O)C(=C(C)NC1=CC=C(C=C1)O)SP(=S)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N'-[1-(5-chloro-2-thienyl)ethylidene]isonicotinohydrazide](/img/structure/B273882.png)
![8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione 9-oxime](/img/structure/B273884.png)
![N'-[(1Z)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B273885.png)
![1-methylbenzo[cd]indol-2(1H)-one oxime](/img/structure/B273891.png)
![(4E)-4-[4-(dimethylamino)benzylidene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B273894.png)
![2-phenyl-N'-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)acetohydrazide](/img/structure/B273895.png)

![(5E)-5-[(2-chlorophenyl)methylidene]-2-(4-nitrophenyl)-1H-imidazol-4-one](/img/structure/B273900.png)
![(5E)-2-(4-bromophenyl)-5-[(2,4-dichlorophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B273901.png)
![(5Z)-2-(2-chloroanilino)-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B273902.png)
